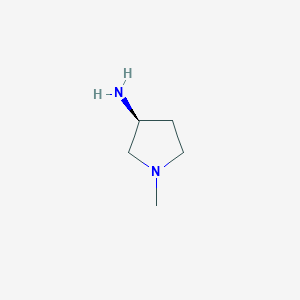

(3S)-1-methylpyrrolidin-3-amine

CAS No.: 214357-95-6

Cat. No.: VC3752229

Molecular Formula: C5H12N2

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 214357-95-6 |

|---|---|

| Molecular Formula | C5H12N2 |

| Molecular Weight | 100.16 g/mol |

| IUPAC Name | (3S)-1-methylpyrrolidin-3-amine |

| Standard InChI | InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m0/s1 |

| Standard InChI Key | UNHOPMIDKWXFMF-YFKPBYRVSA-N |

| Isomeric SMILES | CN1CC[C@@H](C1)N |

| SMILES | CN1CCC(C1)N |

| Canonical SMILES | CN1CCC(C1)N |

Introduction

Chemical Identity and Basic Information

Molecular Structure and Formula

(3S)-1-methylpyrrolidin-3-amine contains a five-membered pyrrolidine ring with a methyl group attached to the nitrogen atom and an amine functional group at the 3-position. The molecule has a specific stereochemistry with the S configuration at the 3-position, which is critical for its biological activity and chemical interactions. The molecular formula of this compound is C₅H₁₂N₂, indicating it contains 5 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The structure consists of a pyrrolidine heterocycle with tertiary and primary amino groups, giving it distinctive properties as both a nucleophile and a base.

Nomenclature and Identifiers

The compound is known by several names and identifiers in chemical databases and literature. Its primary IUPAC name is (3S)-1-methylpyrrolidin-3-amine, though it is also referred to by several synonyms that highlight different aspects of its structure . The compound's unique identifiers provide standardized ways to reference it across different chemical databases and literature.

Table 1: Primary Identifiers for (3S)-1-methylpyrrolidin-3-amine

| Identifier Type | Value |

|---|---|

| CAS Number | 214357-95-6 |

| PubChem CID | 21307223 |

| Molecular Formula | C₅H₁₂N₂ |

| InChI | InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m0/s1 |

| InChIKey | UNHOPMIDKWXFMF-YFKPBYRVSA-N |

| SMILES | CN1CCC@@HN |

Synonyms

The compound is known by various synonyms in chemical literature and commercial catalogs. These alternative names can be useful when searching for information or ordering the compound for research purposes.

Table 2: Common Synonyms for (3S)-1-methylpyrrolidin-3-amine

| Synonym |

|---|

| (S)-1-Methylpyrrolidin-3-amine |

| (S)-3-Amino-1-methylpyrrolidine |

| (S)-1-Methyl-pyrrolidin-3-ylamine |

| (3S)-1-methyl-3-pyrrolidinamine |

| (S)-1-METHYL-3-AMINOPYRROLIDINE |

| 3-Pyrrolidinamine,1-methyl-,(3S)-(9ci) |

Physical and Chemical Properties

Physical Properties

(3S)-1-methylpyrrolidin-3-amine typically appears as a colorless to pale yellow liquid at standard temperature and pressure . Its physical state makes it convenient for handling in laboratory settings and formulation processes. The compound has a relatively low molecular weight, which influences its vapor pressure and volatility.

Table 3: Physical Properties of (3S)-1-methylpyrrolidin-3-amine

| Property | Value |

|---|---|

| Molecular Weight | 100.16 g/mol |

| Physical State (at 20°C) | Liquid |

| Boiling Point | 109.6±8.0°C at 760 mmHg |

| Flash Point | 22.4±13.6°C |

| Exact Mass | 100.100048391 Da |

| Monoisotopic Mass | 100.100048391 Da |

Chemical Properties

The chemical properties of (3S)-1-methylpyrrolidin-3-amine are largely determined by its functional groups, particularly the primary amine and tertiary amine functionalities. The primary amine group (-NH₂) at the 3-position makes the compound nucleophilic and moderately basic, allowing it to participate in various reactions typical of amines.

Table 4: Chemical Properties and Computed Parameters

| Property | Value |

|---|---|

| XLogP3-AA | -0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 29.3 Ų |

| Heavy Atom Count | 7 |

| Formal Charge | 0 |

| Complexity | 63.1 |

| Defined Atom Stereocenter Count | 1 |

| Undefined Atom Stereocenter Count | 0 |

The XLogP3-AA value of -0.5 indicates the compound is slightly hydrophilic, which affects its solubility profile . It is likely soluble in water and polar organic solvents such as alcohols, while being less soluble in non-polar solvents. The presence of hydrogen bond donors and acceptors enhances the compound's ability to form intermolecular interactions, which influences its physical properties and potential for molecular recognition in biological systems.

Stereochemistry and Structural Significance

Importance of the (3S) Configuration

The stereochemistry of (3S)-1-methylpyrrolidin-3-amine is a crucial aspect of its molecular identity. The "S" configuration at the 3-position indicates a specific three-dimensional arrangement of atoms around the chiral carbon center. This stereochemistry is significant because it can dramatically influence the compound's biological activity, binding affinity to receptors, and interactions with other chiral molecules.

In pharmaceutical applications, the stereochemistry of compounds often determines their efficacy and safety profile. Enantiomers (mirror-image isomers) can have vastly different biological activities, with one form potentially being therapeutically beneficial while the other may be inactive or even harmful. The specific (3S) configuration may confer particular properties that make it valuable in certain synthetic pathways or biological applications.

Structural Comparison with Related Compounds

The structure of (3S)-1-methylpyrrolidin-3-amine positions it within a family of related compounds containing the pyrrolidine scaffold. According to PubChem data, there are 5 compounds with the same connectivity and 34 compounds with the same parent structure and connectivity . These structural relationships can provide insights into structure-activity relationships and potential applications based on analogous compounds.

Applications and Uses

Role in Organic Synthesis

As a chiral amine, (3S)-1-methylpyrrolidin-3-amine is valuable in organic synthesis for several reasons:

-

It can serve as a nucleophile in substitution and addition reactions, allowing for the introduction of the pyrrolidine moiety into more complex molecules.

-

The primary amine group can participate in condensation reactions with aldehydes, ketones, and carboxylic acid derivatives to form imines, amides, and related compounds.

-

The compound's defined stereochemistry makes it useful in stereoselective syntheses, where controlling the spatial arrangement of atoms is crucial for the desired outcome.

-

It can function as a chiral auxiliary or chiral building block in asymmetric synthesis, helping to induce stereoselectivity in reactions.

The compound's reactivity profile is enhanced by the basicity of both the primary and tertiary amine groups, making it a versatile reagent in various synthetic methodologies .

| Brand | Product Reference | Purity | Price Range (where available) |

|---|---|---|---|

| Unnamed | IN-DA0039P0 | 95% | €82.00 - €732.00 |

| Unnamed | 54-OR308140 | Not specified | To inquire |

| Unnamed | 10-F087846 | 96.0% | To inquire |

| AKSci | 7273AD | 95% | Not specified |

| Category | Information |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

| UN Number | UN1993 (Flammable liquid, n.o.s.) |

Related Compounds and Research Context

Structural Analogs

(3S)-1-methylpyrrolidin-3-amine belongs to a broader class of substituted pyrrolidines, many of which have significance in medicinal chemistry and organic synthesis. Understanding the relationship between this compound and its structural analogs can provide insights into their shared properties and distinctive features.

According to PubChem data, there are 5 compounds with the same connectivity (including different stereoisomers), 3 compounds with the same isotopic composition, and 34 compounds with the same parent structure and connectivity . These related compounds may share similar reactivity patterns while exhibiting different biological properties based on their specific structural modifications.

Analytical Methods and Characterization

Chromatographic Analysis

For purity assessment and quality control, chromatographic techniques would be valuable. High-Performance Liquid Chromatography (HPLC), particularly with chiral columns, would be essential for determining the enantiomeric purity of the compound. Gas Chromatography (GC) might also be employed for analysis, especially when coupled with Mass Spectrometry (GC-MS) for additional structural confirmation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume